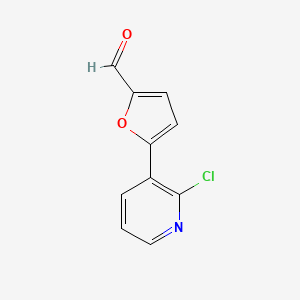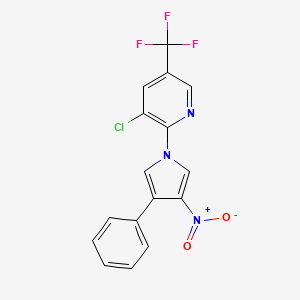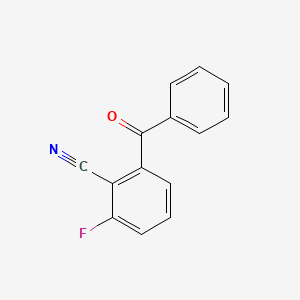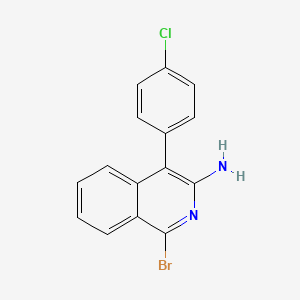
5-(2-Chloro-3-pyridyl)-2-furaldehyde
Descripción general
Descripción
5-(2-Chloro-3-pyridyl)-2-furaldehyde (5-CPA) is a small molecule that has a wide range of potential applications in a variety of scientific fields. It is a versatile compound that can be used in the synthesis of various compounds, as well as in the study of various biochemical and physiological processes. 5-CPA is a potent inhibitor of a variety of enzymes and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 5-Pyridyl-2-furaldehydes, including derivatives like 5-(2-Chloro-3-pyridyl)-2-furaldehyde, are synthesized via a palladium-catalyzed cross-coupling process. This synthesis involves a four-step, one-pot procedure including deprotonation, transmetalation, Pd-mediated cross-coupling, and aldehyde deprotection. Triorganozincate is a critical intermediate in this synthesis, demonstrating the ability to transfer all three groups in the cross-coupling reaction with haloaromatics (Gauthier et al., 2002).
Adsorption and Separation
- In the context of adsorption and separation, 2-furaldehyde derivatives are absorbed by a CdL(2) porous framework, leading to the generation of new host-guest complexes. This process highlights the capacity of the CdL(2) framework to protect active functional groups like -CHO from external reactions. Notably, 2-furaldehyde derivatives exhibit selective transformations to corresponding radicals within the CdL(2) host upon light irradiation, showcasing their potential in radical generation and storage (Liu, Ma, & Dong, 2010).
Chemical Analysis and Applications
- 5-Hydroxymethyl-2-furaldehyde, closely related to this compound, is characterized using various spectroscopic and analytical techniques. Its molecular geometry, vibrational properties, electronic properties, and chemical shifts are comprehensively analyzed, providing crucial insights into its potential applications in various fields, including medicinal chemistry and material science (Rajkumar et al., 2020).
Catalysis and Organic Synthesis
- The compound plays a pivotal role in catalysis and organic synthesis. For instance, 5-aryl-2-furaldehydes, including structures similar to this compound, are integral in the synthesis of a wide array of organic compounds. They react with various reagents under catalytic conditions to form diverse organic structures, exemplifying their versatility and utility in synthetic chemistry (Vakhula et al., 2018).
Propiedades
IUPAC Name |
5-(2-chloropyridin-3-yl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10-8(2-1-5-12-10)9-4-3-7(6-13)14-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXESJFWGTPOPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3036943.png)
![[8-(6-Chloro-3-pyridazinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](2,4-dichlorophenyl)methanone](/img/structure/B3036944.png)

![2-Amino-4-(2-thienyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B3036949.png)
![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3036950.png)
![5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole](/img/structure/B3036953.png)
![3-(4-bromophenyl)-N-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3036955.png)


![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol](/img/structure/B3036961.png)



![2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036966.png)